molecular formula C7H14N2O B1586775 1-tert-Butyl-2-imidazolidinone CAS No. 92075-16-6

1-tert-Butyl-2-imidazolidinone

Cat. No.: B1586775
CAS No.: 92075-16-6
M. Wt: 142.2 g/mol
InChI Key: VNXBETOLLOJKCA-UHFFFAOYSA-N
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Description

1-tert-Butyl-2-imidazolidinone is a heterocyclic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The tert-butyl group attached to the nitrogen atom at the first position of the ring provides steric hindrance, which can influence the compound’s reactivity and stability. Imidazolidinones are widely used in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2-imidazolidinone can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with ethylene carbonate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity. Another method involves the cyclization of N-tert-butyl-1,2-diaminoethane with phosgene or triphosgene. This reaction requires careful handling of the reagents due to their toxicity and reactivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of tert-butylamine with ethylene carbonate in the presence of a suitable catalyst. The reaction mixture is then purified using distillation or crystallization techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-2-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous solvents.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Imidazolidinone derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Amine derivatives with varying degrees of saturation.

    Substitution: Alkyl or aryl imidazolidinone derivatives.

Scientific Research Applications

1-tert-Butyl-2-imidazolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is used in the development of pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

1-tert-Butyl-2-imidazolidinone can be compared with other imidazolidinone derivatives, such as:

    2-Imidazolidinone: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    1-Methyl-2-imidazolidinone: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and stability.

    1-Phenyl-2-imidazolidinone: The presence of a phenyl group introduces aromaticity and affects the compound’s chemical behavior.

The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals.

Properties

IUPAC Name

1-tert-butylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXBETOLLOJKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383596
Record name 1-tert-butylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92075-16-6
Record name 1-tert-butylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0° C. solution of 1-(tert-butyl)-3-(2-chloroethyl)urea (2.00 g, 11.19 mmol) in THF (20 mL) was treated with NaH (60% in mineral oil, 0.800 g, 33.3 mmol), stirred at RT for 1 h, then heated at 65° C. overnight. The mixture was cooled to RT, concentrated to dryness, treated with satd. NH4Cl, extracted with EtOAc (3×) and the combined organics were dried over Na2SO4 and concentrated to dryness to afford 1-(tert-butyl)imidazolidin-2-one (1.19 g, 75%). MS (ESI) m/z: 143.1 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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